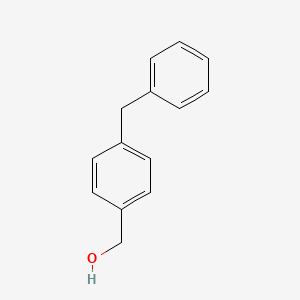

(4-Benzylphenyl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoaryl compounds, such as benzoaryl-5-yl(2-hydroxyphenyl)methanones, involves photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, yielding products in 77-95% yields. This method avoids the use of transition metals, oxidants, or other additives, showcasing a novel procedure for α,α'-diaryl ketone derivatives synthesis (Jinming Fan et al., 2017).

Molecular Structure Analysis

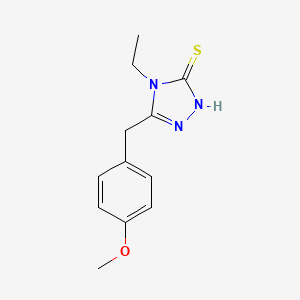

The molecular structure of compounds similar to “(4-Benzylphenyl)methanol” has been extensively studied, with X-ray crystallography providing detailed insights into their configurations. For instance, the structure of certain triazole-thione methanol hemisolvates reveals the solvent's disorder over two sites, indicating the complexity of intermolecular interactions in these systems (Jia Hao Goh et al., 2010).

Chemical Reactions and Properties

Photogeneration and reactivity studies of aryl cations from aromatic halides in solvents like methanol have shown pathways to reductive dehalogenation and nucleophilic addition, highlighting the chemical versatility of benzylphenyl methanol analogs (S. Protti et al., 2004).

Physical Properties Analysis

Investigations into the physical properties of compounds structurally related to “(4-Benzylphenyl)methanol” have focused on understanding their refractive indices, molar refraction, and solute-solvent interactions. For example, the study of 3-(4-Fluorophenyl)-1-Phenylprop-2-EN-1-One in methanol and benzene mixtures at 298K revealed insights into the nature of dipole and solute-solvent interactions (S. K. Chavan et al., 2016).

Chemical Properties Analysis

The chemical properties of “(4-Benzylphenyl)methanol” and related compounds include their reactivity towards various chemical reagents and conditions. For instance, the study on the catalysis of nucleophilic aromatic substitution reactions in mixed solvents provides strong evidence against certain reaction mechanisms, highlighting the complex nature of these chemical processes (O. Banjoko et al., 1988).

Applications De Recherche Scientifique

1. Separation Techniques

The use of methanol in capillary electrophoresis, as described by Okada (1995), demonstrates its effectiveness in separating non-ionic polyethers and evaluating weak complex formations. This highlights methanol's role in facilitating the separation of complex compounds in non-aqueous environments (Okada, 1995).

2. Organic Synthesis

Sarki et al. (2021) reported on the use of methanol as a hydrogen source and C1 synthon in organic synthesis, highlighting its role in the selective N-methylation of amines. This underscores methanol's versatility as a reagent in the synthesis of various organic compounds, including pharmaceutical agents (Sarki et al., 2021).

3. Biomembrane Studies

Nguyen et al. (2019) emphasized methanol's impact on lipid dynamics in biomembrane studies. Their research showed that methanol can influence the structure-function relationship of bilayer compositions, which is crucial for understanding cellular mechanisms and protein functionality (Nguyen et al., 2019).

4. Solar Cell Enhancement

Zhou et al. (2013) found that methanol treatment can significantly enhance the efficiency of polymer solar cells. This finding is pivotal for the development of more efficient solar energy technologies (Zhou et al., 2013).

5. Catalytic Reactions

Lin et al. (2013) demonstrated the use of methanol in the hydrogenolysis of benzylic alcohols, showing its effectiveness in green reaction media for catalytic processes. This contributes to the development of environmentally friendly catalytic methods (Lin et al., 2013).

6. Electrochemical Applications

Research by Nguyen et al. (2019) on methanol's role in biomembrane and proteolipid studies showcases its significance in electrochemical applications. Methanol's ability to influence lipid dynamics and structural functionalities is critical for the development of bioelectronic devices (Nguyen et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

(4-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZOFWFRCQRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304985 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylphenyl)methanol | |

CAS RN |

35714-20-6 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35714-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

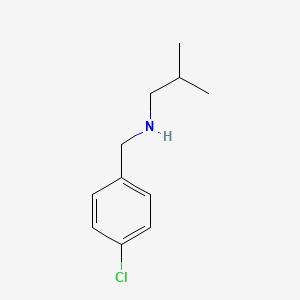

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

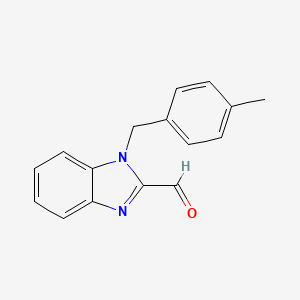

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)

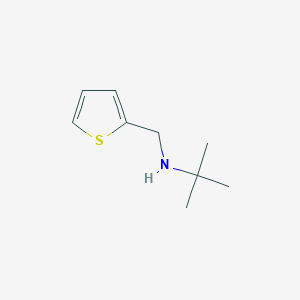

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

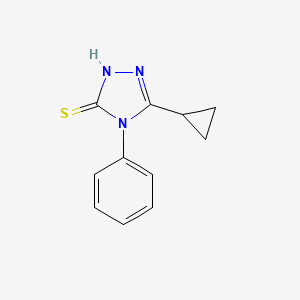

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)